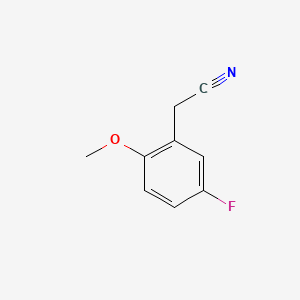

2-(Piridin-3-il)acetamida

Descripción general

Descripción

“2-(Pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 5867-45-8 . It has a molecular weight of 136.15 . The IUPAC name for this compound is N-(3-pyridinyl)acetamide .

Synthesis Analysis

A method for the synthesis of “2-(Pyridin-3-yl)acetamide” involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method starts with 16.8 g of ethyl-3-pyridylacetate and 1 L of methanolic ammonia solution. These are shaken in a pressure vessel at 100°C for 40 hours. After cooling and concentration, the precipitate is triturated with ether and filtered off with suction.

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)acetamide” can be represented by the InChI code: 1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)acetamide” is a liquid at room temperature . It has a density of 1.17 . The boiling point is 360.3ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Actividad Anticonvulsiva

2-(Piridin-3-il)acetamida se ha utilizado en el diseño y síntesis de nuevos compuestos que han mostrado una prometedora actividad anticonvulsiva . En un estudio, se diseñaron cinco nuevas 2-[2[(piridin-3-il)fenil]acetamidas y ureas basadas en un farmacoforo de dos puntos, sintetizadas mediante métodos mejorados, y se evaluó su actividad anticonvulsiva en modelos de convulsiones por electrochoque máximo (MES) y convulsiones inducidas por ScPTZ en ratones suizos a dosis de 30, 100 y 300 mg/kg de peso corporal .

Actividad Citotóxica

Se han sintetizado y probado compuestos con andamios de this compound por su citotoxicidad frente a líneas celulares de cáncer humano . El compuesto 2-(6-(4-clorofenil)imidazo[2,1-b]tiazol-3-il)-N-(6-(4-(4-metoxibencil)piperazin-1-il)piridin-3-il)acetamida mostró una actividad inhibitoria potencial contra MDA-MB-231 (IC50 = 1,4 μM) en comparación con sorafenib (IC50 = 5,2 μM), y mostró más selectividad contra MDA-MB-231 que la línea celular HepG2 (IC50 = 22,6 μM) .

Diseño y Síntesis de Nuevos Compuestos

La estructura de this compound se ha utilizado como base para el diseño y la síntesis de nuevos compuestos . Estos compuestos se han evaluado por sus potenciales efectos terapéuticos en varios modelos de enfermedades .

Actividades Farmacológicas

Los compuestos que contienen andamios de imidazo[2,1-b]tiazol, que pueden derivarse de this compound, son conocidos por poseer una amplia gama de actividades biológicas . Estas incluyen propiedades antifúngicas, antibacterianas, antiinflamatorias y antihipertensivas, además de utilizarse como potenciadores selectivos del regulador de la conductancia transmembrana de la fibrosis quística (CFTR) .

Safety and Hazards

Direcciones Futuras

Pyridine-based compounds, including “2-(Pyridin-3-yl)acetamide”, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease . Therefore, it is expected that a larger share of novel pyridine-based drug candidates will be developed in the future .

Mecanismo De Acción

Target of Action

Related compounds such as imidazo[1,2-a]pyridin-3-yl-acetic acids have been found to interact with γ-aminobutyric acid receptors .

Mode of Action

Similar compounds like imidazo[1,2-a]pyridin-3-yl-acetic acids are known to exert their effects by blocking γ-aminobutyric acid receptors . This interaction can lead to changes in neuronal signaling, which can have various downstream effects.

Biochemical Pathways

Compounds with similar structures have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Result of Action

Related compounds have been found to have various effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

2-(Pyridin-3-yl)acetamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(Pyridin-3-yl)acetamide has demonstrated inhibitory activity against cytosolic human carbonic anhydrase I and II isoenzymes . This interaction is significant as carbonic anhydrases are involved in crucial physiological processes such as respiration and acid-base balance. Additionally, 2-(Pyridin-3-yl)acetamide has been found to exhibit antimicrobial and anti-inflammatory properties .

Cellular Effects

The effects of 2-(Pyridin-3-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Pyridin-3-yl)acetamide has been shown to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-(Pyridin-3-yl)acetamide has been reported to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition disrupts the signaling pathways that promote blood vessel formation, thereby exerting anti-angiogenic effects. Additionally, 2-(Pyridin-3-yl)acetamide can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Pyridin-3-yl)acetamide over time in laboratory settings are critical factors that influence its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 2-(Pyridin-3-yl)acetamide has been associated with sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings highlight the potential of 2-(Pyridin-3-yl)acetamide for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-yl)acetamide vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, 2-(Pyridin-3-yl)acetamide can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-3-yl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of fatty acids, carbohydrates, and amino acids . For example, 2-(Pyridin-3-yl)acetamide can inhibit the activity of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion . This inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia. Additionally, 2-(Pyridin-3-yl)acetamide affects metabolic flux and metabolite levels, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Pyridin-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cell, 2-(Pyridin-3-yl)acetamide can accumulate in specific tissues, influencing its localization and activity. The distribution of 2-(Pyridin-3-yl)acetamide is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(Pyridin-3-yl)acetamide plays a crucial role in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(Pyridin-3-yl)acetamide has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling, further contributing to its diverse biological activities.

Propiedades

IUPAC Name |

2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIMEXEGOCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340452 | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3724-16-1 | |

| Record name | 3-Pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

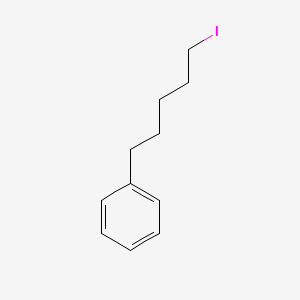

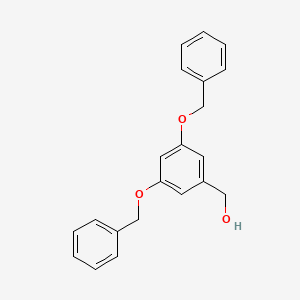

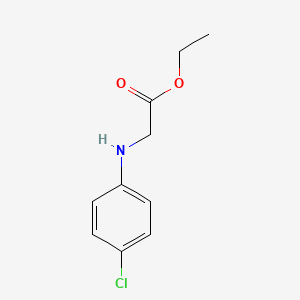

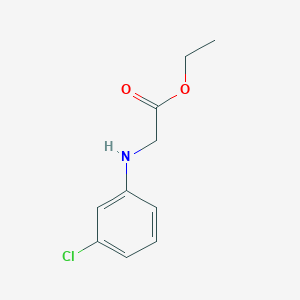

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-(pyridin-3-yl)acetamide derivatives exert their antiplatelet effects?

A: Research suggests that certain 2-(pyridin-3-yl)acetamide derivatives, specifically N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide, demonstrate antiplatelet activity potentially linked to their antagonism of α2B-adrenergic receptors (α2B-ARs) []. These compounds showed inhibitory effects on platelet aggregation induced by collagen and adrenaline at sub-threshold concentrations. This suggests that their antiaggregant effects might be mediated through interaction with α2B-ARs.

Q2: What is the significance of 17β-HSD1 inhibition, and how do 2-(pyridin-3-yl)acetamide derivatives play a role?

A: 17β-HSD1 is an enzyme responsible for converting estrone to estradiol, a highly potent estrogen. Elevated estradiol levels can stimulate hormone-dependent tumors, making 17β-HSD1 a promising drug target for anticancer therapies []. Studies exploring modifications to the steroidal estrone/estradiol core led to the synthesis of 2-(pyridin-3-yl)acetamide derivatives that displayed significant 17β-HSD1 inhibitory activity. For instance, N-(((13S,16R,17S)-2-ethyl 3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro 6H-cyclopenta[a]-phenan-thren-16-yl)methyl)-2-(pyridin-3-yl)acetamide showed promising inhibitory activity against 17β-HSD1 [].

Q3: How does the structure of 2-(pyridin-3-yl)acetamide derivatives influence their activity?

A: Structure-activity relationship (SAR) studies indicate that modifications to the 2-(pyridin-3-yl)acetamide scaffold significantly impact its biological activity [, ]. For example, replacing the 2,6-dichlorophenyl substituent of guanidine with heteroaryl groups in certain derivatives led to decreased affinity for α1-adrenoceptors []. In the context of 17β-HSD1 inhibition, incorporating a C16 extended linked and reverse amide structure, inspired by the potent inhibitor STX1040, resulted in compounds with noteworthy inhibitory activity []. This highlights the importance of specific structural features in modulating the interactions of these derivatives with their target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)